3-(2,2-Difluoroethoxy)benzonitrile
Overview
Description
3-(2,2-Difluoroethoxy)benzonitrile is a chemical compound with the CAS Number: 1178425-73-4 . It has a molecular weight of 183.16 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H7F2NO/c10-9(11)6-13-8-3-1-2-7(4-8)5-12/h1-4,9H,6H2
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound has a molecular weight of 183.16 . It is stored at temperatures between 28 C .Scientific Research Applications
Dermatological Applications : A novel nonsteroidal androgen receptor antagonist, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, was developed for sebum control and treatment of androgenetic alopecia. It demonstrated potency, selectivity, and in vivo activity, with reduced risk of systemic side effects due to rapid metabolism (Li et al., 2008).
Chemical Reactions with Nitrogen Trifluoride : Nitrogen trifluoride reacts with benzylic substrates at high temperatures, producing various products based on the substrate, including benzonitrile. These reactions show little or no direct fluorination or radical dimerization (Belter, 2011).
Applications in Solar Cells : Benzonitrile-based electrolytes have been shown to be beneficial in Dye Sensitized Solar Cells (DSSCs), demonstrating long-term stability and satisfactory efficiencies using common, low-priced materials (Latini et al., 2014).
Catalytic Reduction of Dioxygen : Co(III) corroles containing benzonitrile were studied for their efficiency in the catalytic reduction of dioxygen. These compounds showed potent activity in both heterogeneous and homogeneous systems (Kadish et al., 2008).
Pesticide Toxicity Studies : The cytotoxic effects of benzonitrile herbicides and their microbial metabolites were evaluated using human cell lines. Significant toxic effects were observed, highlighting the importance of understanding the environmental fate of these compounds (Lovecká et al., 2015).
Photochemical Reactions : Studies on the photochemical addition of 2,2,2-trifluoroethanol to benzonitrile have provided insights into the formation of addition products and the mechanisms involved in these reactions (Foster et al., 1998).
Crystal Structure Analysis : Investigations into the crystal structures of fluorobenzenes, including benzonitrile, have shed light on the nature of C−H···F−C interactions, contributing to our understanding of molecular interactions in crystalline structures (Thalladi et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-9(11)6-13-8-3-1-2-7(4-8)5-12/h1-4,9H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANXRCVISSQKCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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